molecular formula C20H21N3O5S2 B2674250 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-methylbenzenesulfonamide CAS No. 1007682-18-9

5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-methylbenzenesulfonamide

Cat. No. B2674250
CAS RN: 1007682-18-9
M. Wt: 447.52
InChI Key: ZIMJIKMJDCFSDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H21N3O5S2 and its molecular weight is 447.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biomedical Applications

  • A study by Küçükgüzel et al. (2013) discusses the synthesis of novel derivatives related to celecoxib, showing potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds demonstrated significant biological activity without causing tissue damage in liver, kidney, colon, and brain, compared to celecoxib, highlighting their therapeutic potential (Küçükgüzel et al., 2013).

Molecular Docking and Antitubercular Activity

  • Research by Purushotham and Poojary (2018) on a similar compound, involving molecular docking against the enoyl reductase enzyme of Mycobacterium tuberculosis, provided insights into its inhibitory action as an antitubercular agent. This study supports the compound's potential role in tuberculosis treatment (Purushotham & Poojary, 2018).

Antipsychotic and Antimicrobial Properties

  • Högberg et al. (1990) explored the synthesis of 5-substituted derivatives as potent inhibitors of dopamine D-2 receptors, indicating potential antipsychotic properties. This research underscores the versatility of sulfonamide derivatives in developing treatments for psychiatric disorders (Högberg et al., 1990).
  • El-Gilil (2019) synthesized N-ethyl-N-methylbenzenesulfonamide derivatives demonstrating effective antimicrobial and antiproliferative activities. The incorporation of various biologically active moieties suggests their applicability in cancer therapy and infection control (El-Gilil, 2019).

Anticancer Activity

  • A study by Pişkin et al. (2020) on new zinc phthalocyanine derivatives substituted with sulfonamide groups emphasized their photodynamic therapy applications for cancer treatment. The high singlet oxygen quantum yield and appropriate photodegradation quantum yield highlight their potential as Type II photosensitizers (Pişkin et al., 2020).

COX-2 Inhibition and Anticancer Potential

  • Research by Li et al. (2002) on JTE-522, a selective COX-2 inhibitor, revealed its ability to inhibit cell proliferation and induce apoptosis in human endometrial cancer cell lines, pointing to its therapeutic potential in cancer treatment (Li et al., 2002).

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S2/c1-14-6-7-16(23-20(24)9-11-29(23,25)26)12-19(14)30(27,28)22-10-8-15-13-21-18-5-3-2-4-17(15)18/h2-7,12-13,21-22H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMJIKMJDCFSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.